molecular formula C19H20BrN3O3 B15017836 (3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

(3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

Cat. No.: B15017836
M. Wt: 418.3 g/mol
InChI Key: VNWKGIACLIZUAG-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a formamido group, and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and methoxy-methylphenyl precursors. These precursors are then subjected to formylation and amidation reactions under controlled conditions to form the final compound. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(3E)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20BrN3O3

Molecular Weight

418.3 g/mol

IUPAC Name

3-bromo-N-[(E)-[4-(2-methoxy-5-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C19H20BrN3O3/c1-12-7-8-17(26-3)16(9-12)21-18(24)10-13(2)22-23-19(25)14-5-4-6-15(20)11-14/h4-9,11H,10H2,1-3H3,(H,21,24)(H,23,25)/b22-13+

InChI Key

VNWKGIACLIZUAG-LPYMAVHISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)C2=CC(=CC=C2)Br)/C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)C2=CC(=CC=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.